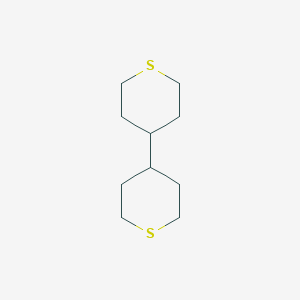

4,4'-bis(tetrahydro-2H-thiopyran)

Description

Properties

Molecular Formula |

C10H18S2 |

|---|---|

Molecular Weight |

202.4g/mol |

IUPAC Name |

4-(thian-4-yl)thiane |

InChI |

InChI=1S/C10H18S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-10H,1-8H2 |

InChI Key |

VBVJSLQCUDKDQS-UHFFFAOYSA-N |

SMILES |

C1CSCCC1C2CCSCC2 |

Canonical SMILES |

C1CSCCC1C2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(tetrahydrothiopyran) typically involves the reaction of tetrahydrothiopyran-4-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite in refluxing toluene . Another approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .

Industrial Production Methods

Industrial production methods for 4,4’-Bis(tetrahydrothiopyran) are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(tetrahydrothiopyran) can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thiopyran structure.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the original thiopyran structure.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4,4’-Bis(tetrahydrothiopyran) has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(tetrahydrothiopyran) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Similarities/Differences :

- CBP consists of two carbazole groups linked at the 4,4'-positions of a biphenyl backbone, whereas 4,4'-bis(tetrahydro-2H-thiopyran) features sulfur-containing thiopyran rings.

- CBP’s carbazole groups are aromatic and electron-rich, while thiopyran is non-aromatic and less electronegative due to sulfur.

Electronic Properties :

- CBP’s electronic properties are highly dependent on rotational conformation. Time-dependent density functional theory (TD-DFT) studies reveal that its excitation energies (e.g., 4.3–5.7 eV) and oscillator strengths vary with temperature and molecular rotation .

- In contrast, sulfur’s polarizability and larger atomic size in 4,4'-bis(tetrahydro-2H-thiopyran) may lead to distinct charge-transfer properties, though experimental data are lacking.

Functional Implications :

- CBP is used in organic light-emitting diodes (OLEDs) due to its hole-transport capabilities.

4,4'-Bis(hexyloxy)azoxybenzene (HL) and AZPAC

Structural Comparison :

- HL contains azoxybenzene with hexyloxy chains at the 4,4'-positions, while AZPAC is its Pd(II) acetylacetonate derivative. Both exhibit liquid crystalline behavior.

- 4,4'-Bis(tetrahydro-2H-thiopyran) lacks the azoxy group and metal coordination but shares a 4,4'-bis substitution pattern.

Dynamic Behavior :

- 2H-NMR studies on HL revealed rotational diffusion coefficients (e.g., $D\parallel = 1.2 \times 10^8 \, \text{s}^{-1}$ and $D\perp = 3.5 \times 10^7 \, \text{s}^{-1}$ at 46.04 MHz) and a "small-step" rotational diffusion model .

- AZPAC exhibited slower dynamics due to Pd(II) coordination, suggesting that metalation or sulfur’s presence in thiopyran could similarly alter molecular motion.

Thermal Stability :

- AZPAC’s thermal stability in the smectic phase contrasts with HL’s "normal" mesogen behavior. The thiopyran compound’s stability may depend on sulfur’s ability to engage in weak intermolecular interactions.

Bis(tetrahydropyranyl) Derivatives

Physical Properties :

- The tetrahydropyranyl derivative’s 1H NMR showed distinct chemical shifts (e.g., δ 1.5–3.5 ppm for CH₂ groups). Thiopyran’s sulfur atom may deshield adjacent protons, shifting signals downfield.

Data Tables

Table 1. Structural and Electronic Comparison

Q & A

Q. Why do elemental analysis results sometimes deviate from theoretical values?

- Methodology : Common issues include incomplete purification (e.g., residual solvents) or hygroscopic products. For example, a reported 0.17% deviation in carbon content was traced to adsorbed moisture, resolved by drying under vacuum (40°C, 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.